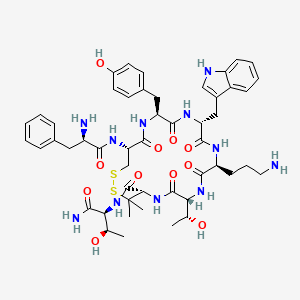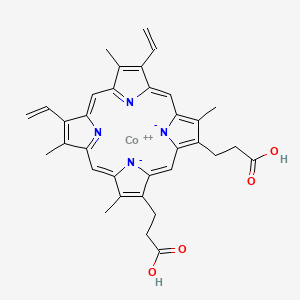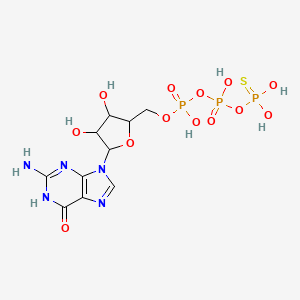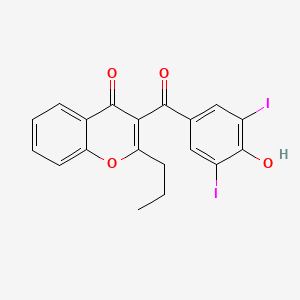
Fcywxtxt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fcywxtxt is a potent and selective antagonist of the mu opioid receptor. It is known for its high affinity and selectivity towards the mu opioid receptor, making it a valuable tool in scientific research, particularly in the study of opioid receptors and their physiological and pharmacological roles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fcywxtxt involves a series of peptide coupling reactions. The compound is a cyclic peptide with a disulfide bridge between specific amino acids. The synthesis typically starts with the preparation of the linear peptide chain, followed by cyclization and formation of the disulfide bridge. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide, and the reactions are carried out in solvents like dimethylformamide or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers for the linear peptide chain assembly, followed by cyclization and purification steps. High-performance liquid chromatography is commonly used for purification to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Fcywxtxt undergoes various chemical reactions, including:
Oxidation: The disulfide bridge in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The amino acid residues in this compound can undergo substitution reactions, particularly at the side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are used as reducing agents.
Substitution: Various reagents can be used depending on the specific substitution desired, such as alkylating agents or acylating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones of this compound.
Reduction: Free thiol forms of this compound.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
Fcywxtxt is widely used in scientific research due to its high selectivity and potency as a mu opioid receptor antagonist. Its applications include:
Chemistry: Studying the structure-activity relationships of opioid receptors.
Biology: Investigating the physiological roles of mu opioid receptors in various biological systems.
Medicine: Exploring potential therapeutic applications in pain management and addiction treatment.
Industry: Developing new drugs targeting the mu opioid receptor.
Mechanism of Action
Fcywxtxt exerts its effects by binding to the mu opioid receptor and blocking its activation. This prevents the receptor from interacting with endogenous or exogenous agonists, thereby inhibiting the downstream signaling pathways. The molecular targets include the mu opioid receptor, and the pathways involved are primarily related to pain modulation and reward mechanisms.
Comparison with Similar Compounds
Fcywxtxt is unique due to its high selectivity and potency for the mu opioid receptor. Similar compounds include:
CTOP: Another mu opioid receptor antagonist with a similar peptide structure.
Naloxone: A non-peptide mu opioid receptor antagonist used clinically to reverse opioid overdose.
Naltrexone: A long-acting mu opioid receptor antagonist used in the treatment of opioid and alcohol dependence.
This compound stands out due to its peptide nature and the presence of a disulfide bridge, which contributes to its high selectivity and stability.
Properties
Molecular Formula |
C50H67N11O11S2 |
|---|---|
Molecular Weight |
1062.3 g/mol |
IUPAC Name |
(4R,7S,13R,16S)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71)/t26-,27-,33-,35?,36+,37-,38?,39+,40+,41-/m1/s1 |
InChI Key |
PZWWYAHWHHNCHO-LOZGCWDUSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](C(SSCC(C(=O)N[C@H](C(=O)N[C@@H](C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |
Canonical SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;cobalt(2+);hydron](/img/structure/B10772254.png)
![4-[2-(2,4-Dihydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B10772260.png)
![[4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B10772266.png)
![3-[2-fluoro-4-[[3-[2-methyl-4-[2-[2-[(7-nitro-2,3-dihydro-1H-benzimidazol-4-yl)amino]ethoxy]ethoxy]phenyl]phenyl]methoxy]phenyl]propanoic acid](/img/structure/B10772270.png)
-zacopride](/img/structure/B10772272.png)
![(Z)-7-[(1R,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10772279.png)
![3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-5,7,8,8a-tetrahydro-4aH-pyrido[3,4-d]pyridazin-6-yl]propan-1-one](/img/structure/B10772287.png)
![N'-[7-[(1S)-1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B10772301.png)

